Dicyclohexyl azelate is an organic compound classified as an ester, specifically the diester of azelaic acid and cyclohexanol. Its molecular formula is , with a molecular weight of approximately 352.51 g/mol. Dicyclohexyl azelate is notable for its applications in various industrial sectors, particularly in the formulation of lubricants and plasticizers.
Dicyclohexyl azelate can be derived from azelaic acid, which is a naturally occurring dicarboxylic acid obtained through the oxidation of oleic acid or other fatty acids. The synthesis of dicyclohexyl azelate typically involves the reaction of azelaic acid with cyclohexanol under specific conditions to yield the desired ester.
Dicyclohexyl azelate falls under the category of esters in organic chemistry. It is recognized for its utility in enhancing the properties of materials, particularly in formulations requiring improved lubrication and stability.
The synthesis of dicyclohexyl azelate can be achieved through various methods, primarily focusing on esterification reactions. The most common approach involves the direct esterification of azelaic acid with cyclohexanol, often facilitated by an acid catalyst.
Technical Details:
The general reaction can be represented as follows:
Dicyclohexyl azelate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification.
Technical Details:
The mechanism of action for dicyclohexyl azelate primarily involves its role as a lubricant or plasticizer. When incorporated into formulations, it enhances fluidity and reduces friction between surfaces.
The effectiveness of dicyclohexyl azelate in these applications is attributed to its molecular structure, which provides a balance between viscosity and volatility, making it suitable for various industrial uses.
Relevant data indicate that dicyclohexyl azelate exhibits good thermal stability, making it suitable for high-temperature applications .
Dicyclohexyl azelate finds numerous applications across various fields:
Dicyclohexyl azelate synthesis primarily employs esterification between azelaic acid (nonanedioic acid) and cyclohexanol. Conventional acid-catalyzed routes use homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) at 80–120°C. These methods achieve yields of 85–92% but suffer from side reactions such as cyclohexyl ether formation and acid-mediated decomposition of azelaic acid, necessitating extensive neutralization steps [1] [3].
Metal oxide catalysis offers a sustainable alternative. Heterogeneous catalysts like ZnO-TiO₂ composites or sulfated zirconia enable esterification at 130–150°C with 95–98% selectivity. Their Lewis acid sites minimize side reactions, and reusability (≥5 cycles with <5% activity loss) reduces waste. As detailed in Table 1, metal oxides enhance reaction efficiency while aligning with green chemistry principles by avoiding mineral acids [2] [5].
Table 1: Comparative Analysis of Esterification Catalysts
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Limitations |
---|---|---|---|---|
Sulfuric Acid | 110–120 | 4–6 | 85–88 | Corrosivity, neutralization waste |
PTSA | 100–110 | 3–5 | 88–92 | Solvent dependency |
ZnO-TiO₂ | 130–140 | 2–3 | 95–97 | Higher temperature requirement |
Sulfated Zirconia | 140–150 | 1–2 | 96–98 | Catalyst synthesis complexity |
Solvent-free methodologies eliminate volatile organic compounds (VOCs) and improve atom economy. Direct esterification under vacuum (5–10 kPa) facilitates water removal, shifting equilibrium toward ester formation. This approach achieves 97% conversion at 130°C with enzyme catalysts like immobilized lipase B from Candida antarctica (CALB), though reaction times extend to 24–48 hours [5] [8].
Microwave-assisted synthesis accelerates kinetics significantly. Using TiO₂-SBA-15 catalysts, dicyclohexyl azelate synthesis completes in 20–30 minutes at 100°C with 96% yield. The microwave’s selective heating reduces energy consumption by 60% compared to conventional heating [2] [5]. Life-cycle assessments confirm solvent-free routes lower the environmental factor (E-factor) to 0.5–1.0 versus 5.0–8.0 for solvent-based methods [5].
Table 2: Green Synthesis Performance Metrics
Method | Catalyst | Temperature (°C) | Time | E-Factor | Yield (%) |
---|---|---|---|---|---|
Vacuum-Assisted | CALB Lipase | 130 | 24–48 h | 0.7 | 95 |
Microwave | TiO₂-SBA-15 | 100 | 20–30 min | 0.5 | 96 |
Conventional (Solvent) | H₂SO₄ | 110 | 4–6 h | 8.0 | 85 |
Post-synthesis purification faces challenges from unreacted cyclohexanol and azelaic acid monoesters. Fractional distillation under high vacuum (0.1–1.0 kPa) separates dicyclohexyl azelate (bp 220–230°C at 1 kPa) from impurities. This method achieves >99% purity but risks thermal degradation above 150°C, limiting yields to 80–85% [2] [7].
Recrystallization from ethanol/water mixtures (4:1 v/v) offers a low-temperature alternative. Key parameters include:
Table 3: Purification Method Comparison
Technique | Conditions | Purity (%) | Yield (%) | Key Drawbacks |
---|---|---|---|---|
Fractional Distillation | T = 180–200°C, P = 0.1–0.5 kPa | 99.0 | 80–85 | Thermal degradation risk |
Recrystallization | Ethanol/H₂O (4:1), 0.5°C/min cooling | 99.5 | 75–78 | Solvent waste generation |
Hybrid Method | Distillation + Recrystallization | 99.3 | 82–84 | Process complexity |
Industrial-scale production contends with heat transfer limitations in batch reactors. Azelaic acid’s high melting point (106°C) and cyclohexanol’s viscosity create inhomogeneous mixtures, extending reaction times by 30–50% during scale-up. Jacketed reactors with helical agitators improve thermal homogeneity but increase energy costs [5] [9].
Catalyst deactivation plagues metal oxide systems. Trace water (≥2 wt%) induces sintering of ZnO-TiO₂ catalysts, reducing surface area from 120 m²/g to <50 m²/g after three batches. Regeneration via calcination at 500°C restores only 80% activity. Fixed-bed continuous reactors mitigate this by separating water via molecular sieves [5] [9].
Economic viability hinges on azelaic acid sourcing. Petroleum-derived azelaic acid constitutes 60–70% of production costs. Emerging bio-based routes from oleic acid ozonolysis (e.g., Matrica’s process) may reduce costs by 25%, though purity variations require adaptive purification [2] [3].
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